4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
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Description
This compound is an alkaloidal component that has been isolated from the embryo of Nelumbo nucifera . It is the first tetrahydroisoquinoline alkaloid with a secondary base isolated from Nelumbo nucifera .
Synthesis Analysis
The synthesis of this compound involves the use of structure-guided design and systematic SAR exploration . The hits were elaborated through a fragment growing strategy, giving rise to a series of 1, 3-cis-2-substituted-1- (3, 4-dihydroxybenzyl)-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid derivatives as potent PA N inhibitors .Molecular Structure Analysis
The molecular formula of this compound is C17H17NO5 . Its average mass is 315.321 Da and its monoisotopic mass is 315.110687 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of structure-guided design and systematic SAR exploration . The hits were elaborated through a fragment growing strategy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C17H17NO5, an average mass of 315.321 Da, and a monoisotopic mass of 315.110687 Da .Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-12-3-1-10(2-4-12)9-23-17(22)16-13-8-15(21)14(20)7-11(13)5-6-18-16/h1-4,7-8,16,18-21H,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAMUAQHPBOFFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)C(=O)OCC3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972077 |
Source
|
Record name | (4-Hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56632-94-1 |
Source
|
Record name | Higenamine-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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